molecular formula C5H13NO3 B14696753 2-Amino-2-(hydroxymethyl)butane-1,4-diol CAS No. 26957-44-8

2-Amino-2-(hydroxymethyl)butane-1,4-diol

Cat. No.: B14696753
CAS No.: 26957-44-8
M. Wt: 135.16 g/mol
InChI Key: LFIBNALISOGBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(hydroxymethyl)butane-1,4-diol is a polyfunctional organic compound featuring a four-carbon backbone (butane) with hydroxyl groups at positions 1 and 4, and both an amino (-NH₂) and hydroxymethyl (-CH₂OH) group at position 2.

Properties

CAS No.

26957-44-8

Molecular Formula

C5H13NO3

Molecular Weight

135.16 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)butane-1,4-diol

InChI

InChI=1S/C5H13NO3/c6-5(3-8,4-9)1-2-7/h7-9H,1-4,6H2

InChI Key

LFIBNALISOGBFM-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CO)(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(hydroxymethyl)butane-1,4-diol can be achieved through several methods. One common approach involves the reaction of butanediol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The reaction can be represented as follows:

HOCH2CH2CH2OH+NH3NH2CH2CH2CH2OH+H2O\text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{H}_2\text{O} HOCH2​CH2​CH2​OH+NH3​→NH2​CH2​CH2​CH2​OH+H2​O

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-(hydroxymethyl)butane-1,4-diol often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(hydroxymethyl)butane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Primary amines

    Substitution: Halides, esters

Scientific Research Applications

2-Amino-2-(hydroxymethyl)butane-1,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a buffer in biochemical assays and molecular biology experiments.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(hydroxymethyl)butane-1,4-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris Buffer)

Structural Differences :

  • Tris (C₄H₁₁NO₃) has a shorter three-carbon backbone (propane) with hydroxyl groups at positions 1 and 3 and amino/hydroxymethyl groups at position 2 .

Reactivity :

  • Tris’s amino group participates in Schiff base formation, while its hydroxymethyl group enables crosslinking. The target compound’s butane chain may reduce steric hindrance in similar reactions.

2-Aminobutane-1,4-diol (CAS 4426-52-2)

Structural Differences :

  • This compound (C₄H₁₁NO₂) lacks the hydroxymethyl group at position 2, simplifying its structure compared to the target molecule .

Physicochemical Properties :

  • The absence of the hydroxymethyl group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents.
  • Molecular weight: 105.14 g/mol (vs. ~135.16 g/mol for the target compound).

Butane-1,4-diol (CAS 110-63-4)

Structural Differences :

  • A simple diol without amino or hydroxymethyl substituents .

Reactivity :

  • Oxidized by dihydroxydiperiodatoargentate (DDPA) in alkaline solutions, with reaction rates influenced by hydroxyl group positioning . The target compound’s amino group may alter oxidation pathways or kinetics.

Substituted Butane-1,4-diol Derivatives

  • 2-Hexylbutane-1,4-diol (CAS 18755-31-2): A lipophilic derivative used in surfactants or lubricants . The target compound’s polar substituents (amino, hydroxymethyl) contrast with its hydrophobic hexyl chain.

Comparative Data Table

Compound Molecular Formula CAS Number Molecular Weight Key Applications/Properties
2-Amino-2-(hydroxymethyl)butane-1,4-diol C₅H₁₃NO₃ Not listed ~135.16 Research, polymer chemistry, drug synthesis (inferred)
Tris (2-Amino-2-(hydroxymethyl)propane-1,3-diol) C₄H₁₁NO₃ 77-86-1 121.14 Biochemical buffers
2-Aminobutane-1,4-diol C₄H₁₁NO₂ 4426-52-2 105.14 Chelation, pharmaceutical intermediates
Butane-1,4-diol C₄H₁₀O₂ 110-63-4 90.12 Polyurethane production, GHB precursor

Research Findings and Mechanistic Insights

  • Oxidation Reactions: Butane-1,4-diol undergoes oxidation via DDPA in alkaline media, with reaction rates influenced by hydroxyl positioning . The amino group in the target compound may stabilize intermediates or alter electron distribution, affecting redox behavior.
  • Polymer Chemistry: Butane-1,4-diol’s rigidity optimizes molecular fitting in polyurethanes . The target compound’s amino group could introduce hydrogen-bonding networks, enhancing material strength or flexibility.
  • Pharmacology: Butane-1,4-diol is metabolized to GHB, but the amino group in the target compound may block this pathway or produce novel metabolites with distinct bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.